5-Bromo-3-chloro-2-methylpyridine chemical properties
5-Bromo-3-chloro-2-methylpyridine chemical properties
An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methylpyridine: Properties, Reactivity, and Applications
Introduction
5-Bromo-3-chloro-2-methylpyridine is a halogenated heterocyclic compound belonging to the pyridine family. Its distinct molecular architecture, featuring a pyridine ring substituted with bromine and chlorine atoms and a methyl group, makes it a highly versatile and reactive building block in organic synthesis.[1] The strategic placement of these functional groups provides multiple reactive sites, enabling a wide range of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal chemical intermediate. Its stability and compatibility with diverse reaction conditions make it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
Physicochemical and Spectroscopic Properties
The utility of 5-Bromo-3-chloro-2-methylpyridine in synthetic chemistry is underpinned by its distinct physical and chemical properties. It typically presents as a white to off-white solid.[1] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | [3] |
| Molecular Weight | 206.47 g/mol | [3] |
| CAS Number | 914358-72-8 | [1] |
| Appearance | White to off-white Solid | [1] |
| Boiling Point | 208°C | [1] |
| Density | 1.624 g/cm³ | [1] |
| Flash Point | 80°C | [1] |
| pKa | 1.31 ± 0.20 (Predicted) | [1] |
| Solubility | Low in water, soluble in common organic solvents. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-Bromo-3-chloro-2-methylpyridine.
-
¹H NMR (500 MHz, CDCl₃): δ 2.60 (s, 3H, -CH₃), 7.82 (d, 1H, Ar-H), 8.46 (d, 1H, Ar-H).[1] The singlet at 2.60 ppm corresponds to the methyl protons, while the two doublets in the aromatic region confirm the disubstituted pyridine ring protons.
-
Mass Spectrometry (CI): m/z 206 [M+H]⁺.[1] This confirms the molecular weight of the compound.
Reactivity and Synthesis
The chemical behavior of 5-Bromo-3-chloro-2-methylpyridine is dictated by the interplay of its functional groups. The pyridine ring is electron-deficient, and the halogen substituents provide key sites for nucleophilic substitution and cross-coupling reactions.
Key Reactive Sites
The bromine and chlorine atoms are excellent leaving groups, making them ideal handles for introducing new functionalities. The bromine at the 5-position is particularly susceptible to metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Caption: Key reactive sites on the 5-Bromo-3-chloro-2-methylpyridine molecule.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds. The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical as it facilitates the oxidative addition to the C-Br bond, initiating the catalytic cycle. A base (e.g., K₃PO₄) is required to activate the boronic acid partner for the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative procedure for the synthesis of a 5-aryl-3-chloro-2-methylpyridine derivative.
Objective: To synthesize a novel pyridine derivative via a palladium-catalyzed Suzuki cross-coupling reaction.[5]
Materials:
-
5-Bromo-3-chloro-2-methylpyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-Bromo-3-chloro-2-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The solvent system is crucial; dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the mixture under the inert atmosphere.
-
Reaction: Heat the mixture to 85-95°C and stir vigorously.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 5-aryl-3-chloro-2-methylpyridine derivative.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The unique substitution pattern of 5-Bromo-3-chloro-2-methylpyridine makes it a valuable intermediate in several high-value chemical industries.
Pharmaceutical Development
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[6] 5-Bromo-3-chloro-2-methylpyridine serves as a key starting material for synthesizing complex molecules with potential therapeutic activities. It is particularly utilized in the development of:
-
Anti-cancer agents: As a building block for novel kinase inhibitors and compounds targeting cell proliferation pathways.[2][6][7]
-
Anti-inflammatory drugs: For the synthesis of molecules designed to modulate inflammatory responses.[2][8]
-
Antimicrobial compounds: Its derivatives are explored for their efficacy against various pathogens.[8]
The presence of chlorine is known to be a key feature in many pharmaceuticals, contributing to their biological activity.[9]
Agrochemicals
In the agrochemical sector, this compound is used to create new pesticides and herbicides.[2][7] The halogenated pyridine core is a common feature in many effective crop protection agents, helping to enhance yields and protect against pests.
Material Science
The reactivity of 5-Bromo-3-chloro-2-methylpyridine also extends to material science. It can be incorporated into polymers and specialized coatings to improve their durability, thermal stability, and resistance to environmental degradation.[2]
Safety and Handling
Proper handling of 5-Bromo-3-chloro-2-methylpyridine is essential to ensure laboratory safety. It is classified as a hazardous substance.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3][10]
-
Harmful if Swallowed. [10]
Handling and Storage:
-
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[11]
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][12] For long-term stability, refrigeration and protection from light are recommended.[12]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Conclusion
5-Bromo-3-chloro-2-methylpyridine is a cornerstone intermediate for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity, and versatile functional groups make it an indispensable tool in the design and synthesis of novel molecules. From developing next-generation pharmaceuticals to engineering advanced materials and agrochemicals, the applications of this compound are extensive and continue to expand, underscoring its importance in both academic research and industrial manufacturing.
References
-
Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved January 30, 2026, from [Link]
- Method for preparing 5-bromo-2-methylpyridine. (2011). Google Patents.
-
5-bromo-2-chloro-3-methylpyridine (C6H5BrClN). (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 30, 2026, from [Link]
-
5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.). Alchemist. Retrieved January 30, 2026, from [Link]
-
SAFETY DATA SHEET. (2009). Acros Organics. Retrieved January 30, 2026, from [Link]
-
SAFETY DATA SHEET BROMICIDE® GRANULES (US). (n.d.). American Water Chemicals. Retrieved January 30, 2026, from [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
Sources
- 1. 5-BROMO-3-CHLORO-2-METHYLPYRIDINE | 914358-72-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
